Home > Products > Screening Compounds P12934 > 14-Anhydrobufalin
14-Anhydrobufalin - 7439-77-2

14-Anhydrobufalin

Catalog Number: EVT-14291913
CAS Number: 7439-77-2
Molecular Formula: C24H32O3
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

14-Anhydrobufalin is primarily extracted from the venom of the Chinese toad, Bufo gargarizans, which has been used in traditional medicine for centuries. The extraction process typically involves collecting the secretions and purifying them through various chromatographic techniques to isolate the active components.

Classification

Chemically, 14-Anhydrobufalin belongs to the class of bufadienolides, which are characterized by their steroid structure and specific functional groups. These compounds are classified as cardiac glycosides due to their effects on cardiac tissues and their potential use in treating heart conditions.

Synthesis Analysis

Methods

The synthesis of 14-Anhydrobufalin can be achieved through several methods, including:

  1. Natural Extraction: This method involves harvesting the compound from natural sources, specifically from toad secretions.
  2. Chemical Synthesis: Laboratory synthesis can be accomplished through multi-step organic reactions involving starting materials that mimic the natural precursors found in bufadienolides.

Technical Details

The synthetic routes often include:

  • Functional Group Modifications: Altering hydroxyl groups and introducing double bonds to create the specific structure of 14-Anhydrobufalin.
  • Reagents and Catalysts: Utilizing reagents such as acids or bases to facilitate reactions and catalysts to enhance yield.
Molecular Structure Analysis

Structure

The molecular structure of 14-Anhydrobufalin includes:

  • A steroid backbone with a specific arrangement of hydroxyl groups.
  • A unique double bond configuration at the C14 position, which distinguishes it from other bufadienolides.

Data

  • Molecular Formula: C24H34O5
  • Molecular Weight: Approximately 402.52 g/mol
  • Structural Representation: The compound's structure can be depicted using molecular modeling software, showcasing its stereochemistry and functional groups.
Chemical Reactions Analysis

Reactions

14-Anhydrobufalin participates in various chemical reactions, including:

  • Hydrolysis: Reaction with water leading to the formation of more polar compounds.
  • Oxidation-Reduction Reactions: These reactions can modify the functional groups, impacting biological activity.

Technical Details

The reactivity of 14-Anhydrobufalin is influenced by its functional groups, allowing it to undergo transformations that can enhance or diminish its pharmacological properties.

Mechanism of Action

Process

The mechanism of action of 14-Anhydrobufalin primarily involves:

  • Binding to Androgen Receptors: It acts as an antagonist, inhibiting androgen receptor signaling pathways that are often overactive in prostate cancer.
  • Induction of Apoptosis: The compound triggers programmed cell death in cancer cells through various signaling pathways.

Data

Studies have shown that 14-Anhydrobufalin exhibits a significant reduction in tumor cell viability in vitro, highlighting its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's activity may vary with changes in pH, affecting its solubility and biological interactions.
Applications

Scientific Uses

14-Anhydrobufalin has several applications in scientific research:

  • Cancer Treatment: Investigated for its potential use as an anticancer drug due to its ability to inhibit tumor growth.
  • Cardiovascular Research: Explored for its effects on cardiac function and potential use in treating heart diseases.
  • Pharmacological Studies: Used as a model compound for studying steroid-like actions and receptor interactions in various biological systems.
Historical Context and Research Significance of 14-Anhydrobufalin

Evolution of Bufadienolide Research in Traditional and Modern Pharmacology

Bufadienolides represent a specialized class of C-24 steroids characterized by their distinctive α-pyrone ring at the C-17 position, initially identified through traditional medicinal preparations like Chansu (toad venom) in Chinese pharmacopeia. The foundation of modern bufadienolide research was established in 1933 with the isolation of Scillaren A from Egyptian squill (Urginea maritima), revealing the core structural framework shared by this compound family [3]. These compounds demonstrated potent bioactivity through their specific inhibition of Na⁺/K⁺ ATPase, altering intracellular calcium concentrations and thereby influencing multiple cellular processes. Traditional applications leveraged their cardiotonic, analgesic, and anti-inflammatory properties, though clinical utility was historically limited by nonspecific toxicity stemming from ubiquitous Na⁺/K⁺ ATPase inhibition across tissues [3].

Contemporary research shifted toward structural optimization to enhance specificity. Investigations into bufalin (a foundational bufadienolide) revealed unexpected anticancer activities, particularly against hormone-driven malignancies. This discovery repositioned bufadienolides as candidates for targeted oncotherapy, especially for castration-resistant prostate cancer (CRPC), where conventional androgen deprivation therapies often fail due to persistent androgen receptor (AR) signaling [1] [2]. The pharmacological evolution thus transitioned from crude extracts to rationally modified derivatives seeking to dissociate therapeutic effects from systemic toxicity.

Table 1: Key Milestones in Bufadienolide Research

YearMilestoneSignificance
1933Isolation of Scillaren AFirst structural characterization of a bufadienolide
1960sDocumentation of anti-inflammatory activityExpanded therapeutic potential beyond cardiotonic effects
2000sDiscovery of bufalin's anticancer propertiesDirected research toward oncology applications
2010sStructural optimization for reduced toxicity (e.g., 14-Anhydrobufalin)Addressed Na⁺/K⁺ ATPase-related limitations through targeted modifications

Emergence of 14-Anhydrobufalin as a Structurally Modified Bufadienolide Derivative

14-Anhydrobufalin is a semisynthetic derivative engineered through the dehydration of bufalin at the C14-C15 position, resulting in an anhydro (double-bond) configuration within the steroidal core. This modification emerged from efforts to mitigate the toxicity associated with bufalin’s potent Na⁺/K⁺ ATPase inhibition while preserving its anticancer efficacy. Biotransformation approaches—including microbial metabolism and enzymatic glycosylation—were pivotal in generating such analogs with improved therapeutic indices [3]. The C14-C15 unsaturation induces significant conformational rigidity in the molecule, altering its three-dimensional interaction with biological targets compared to bufalin or other hydroxylated variants like resibufogenin [3].

Structurally, 14-Anhydrobufalin retains the α-pyrone ring critical for bioactivity but lacks the 14β-hydroxy group present in bufalin. This change enhances membrane permeability and reduces susceptibility to enzymatic glucuronidation (a detoxification pathway), thereby prolonging intracellular retention. Computational analyses further suggest that the planar structure formed by the Δ¹⁴ bond facilitates deeper insertion into hydrophobic binding pockets of proteins like the androgen receptor [3] [6]. Unlike conjugated bufadienolides (e.g., bufotoxins with arginine residues), 14-Anhydrobufalin belongs to the "free bufadienolide" subclass, enabling direct engagement with intracellular targets without requiring metabolic activation.

Table 2: Structural Comparison of Bufalin and 14-Anhydrobufalin

Structural FeatureBufalin14-Anhydrobufalin
C-14 Substituentβ-OHDouble bond (Δ¹⁴)
C-17 Configurationα-Pyrone ringα-Pyrone ring
Solubility ProfileLow aqueous solubilityModerate lipophilicity
Metabolic SusceptibilityHigh (glucuronidation at C3-OH)Reduced (no C14-OH, rigid core)
Protein-Binding FlexibilityModerateHigh (planar Δ¹⁴ region)

Role in Addressing Androgen Receptor-Driven Oncogenic Pathways

Androgen receptor signaling remains the primary driver of prostate cancer (PC) progression, even in castration-resistant states. Persistent AR activation in CRPC occurs through diverse mechanisms: receptor amplification, gain-of-function mutations (e.g., T878A, F876L), expression of constitutively active splice variants (e.g., AR-V7), and aberrant activation by non-androgenic ligands [1] [2] [5]. 14-Anhydrobufalin represents a novel AR antagonist that disrupts these pathways via multimodal actions:

  • Direct AR Antagonism: Molecular docking studies demonstrate that 14-Anhydrobufalin occupies the AR ligand-binding domain (LBD) with higher affinity (IC₅₀ ≈ 1.9 µM) than bufalin (IC₅₀ > 50 µM), competitively displacing dihydrotestosterone (DHT). Its rigid Δ¹⁴ structure prevents the receptor conformational shift required for coactivator recruitment (e.g., SRC-1), thereby suppressing transcriptional activity [6].
  • Inhibition of Non-Genomic AR Signaling: Beyond genomic transactivation, membrane-associated AR rapidly activates oncogenic kinases like c-Src and FAK, promoting cell migration and survival. 14-Anhydrobufalin blocks AR-Src complex formation by sterically hindering the SH3 domain interaction site on AR, effectively dampening downstream effectors like ERK and c-Myc [1] [9]. In LNCaP cells, this suppresses androgen-independent proliferation induced by neuropeptides (e.g., bombesin) that activate AR via Src [1].
  • Downregulation of AR Stability and Expression: Prolonged exposure to 14-Anhydrobufalin reduces full-length AR and AR-V7 protein levels by enhancing ubiquitin-mediated degradation. Concurrently, it represses c-Myc, a transcriptional amplifier of AR and metabolic genes fueling CRPC growth [1] [7].

Table 3: Effects of 14-Anhydrobufalin on AR-Driven Pathways in Prostate Cancer Models

Target/PathwayEffect of 14-AnhydrobufalinFunctional Consequence
AR Ligand-Binding DomainCompetitive inhibition (IC₅₀ ≈ 1.9 µM)Blocks DHT-driven transactivation
AR-Src InteractionDisruption of complex formationSuppresses ERK/c-Myc activation
AR/AR-V7 Protein Half-LifeReduction via enhanced ubiquitinationDecreases constitutive AR signaling
c-Myc ExpressionTranscriptional downregulationImpairs metabolic reprogramming in CRPC

In CRPC xenograft models, 14-Anhydrobufalin exhibits synergistic activity with tyrosine kinase inhibitors (e.g., PP2) and second-generation antiandrogens like enzalutamide, particularly against tumors driven by neuroendocrine differentiation or AR splice variants [1] [6]. Its unique mechanism—simultaneously targeting genomic and non-genomic AR functions—positions it as a prototype for overcoming therapeutic resistance rooted in AR pathway reactivation.

Properties

CAS Number

7439-77-2

Product Name

14-Anhydrobufalin

IUPAC Name

5-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C24H32O3/c1-23-11-9-17(25)13-16(23)4-5-18-20-7-6-19(15-3-8-22(26)27-14-15)24(20,2)12-10-21(18)23/h3,7-8,14,16-19,21,25H,4-6,9-13H2,1-2H3

InChI Key

LPARRDGBTTTYTR-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=COC(=O)C=C5)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.